![molecular formula C20H36O3 B582131 (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid CAS No. 519038-93-8](/img/structure/B582131.png)

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid

Übersicht

Beschreibung

“(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid” is a chemical compound with the molecular formula C20H36O3 . It is a product offered by Benchchem for CAS No. 519038-93-8.

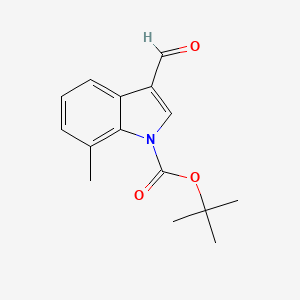

Molecular Structure Analysis

The molecular structure of “(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid” contains a total of 59 bonds, including 23 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxirane .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid” include a molecular weight of 324.5 g/mol, an XLogP3-AA of 6.3, 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, 16 rotatable bond count, an exact mass of 324.26644501 g/mol, a monoisotopic mass of 324.26644501 g/mol, a topological polar surface area of 49.8 Ų, a heavy atom count of 23, and a complexity of 325 .

Wissenschaftliche Forschungsanwendungen

Acetogenins and Biological Activity

Acetogenins like 13-(2-furyl)-Tridec-12 E -en-1-yne and hydroxyhexadeca-trienoic acid, isolated from Elodea canadensis, are structurally related and have shown significant biological activities. These compounds could potentially be used in the development of therapeutic agents due to their unique structural properties (Previtera, Merola, & Monaco, 1985).

Synthesis of Cefcapene Pivoxil

A study reported a stereoselective synthesis approach for ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the synthesis of (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid, a side-chain material for cefcapene pivoxil. This process involved a quaternary carbon stereocontrolled cis-configuration formation (Zhai et al., 2013).

Enzymatic Monoene Dehydrogenation

A stereochemical study of an enzymatic 1,4-dehydrogenation reaction, transforming (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, was conducted. This reaction is part of the sex pheromone biosynthesis in the moth Spodoptera littoralis, providing insight into enzyme stereospecificities and mechanisms (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Epoxidation of Polyunsaturated Fatty Acids

A study on the epoxidation of polyunsaturated fatty acids using dimethyldioxirane (DMD) explored regioselective features and the influence of lipid supramolecular organization on the reaction outcome. This research contributes to the understanding of fatty acid chemistry and potential applications in synthetic organic chemistry (Grabovskiy, Kabal’nova, Chatgilialoglu, & Ferreri, 2006).

GABA Receptor Activity

(Z)-5-aminopent-2-enoic acid, a derivative of δ-aminovaleric acid, was found to have GABAB receptor antagonist and GABAA receptor agonist properties. This dual activity suggests its potential as a lead compound for developing new neuroactive drugs (Dickenson, Allan, Ong, & Johnston, 1988).

Wirkmechanismus

A study published in “Cell Death & Disease” suggests that epoxyeicosatrienoic acids, which include compounds similar to “(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid”, can protect cardiac cells during starvation by modulating an autophagic response . This suggests that these compounds may have potential therapeutic applications in conditions of metabolic stress.

Eigenschaften

IUPAC Name |

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIZOYJCCKMDJ-FHLMBLHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 14,15-EE-8(Z)-E can modulate vascular tone. How does this compound affect the sensitivity of blood vessels to constricting agents?

A1: The study demonstrates that in mice lacking the enzyme responsible for producing natural epoxyeicosatrienoic acids (EETs), including 14,15-EE-8(Z)-E, there is a heightened sensitivity to vasoconstrictors like U46619 (a thromboxane receptor agonist) and prostaglandin E2 []. Interestingly, when these mice were treated with 14,15-EE-8(Z)-E, their sensitivity to U46619 was reversed, suggesting a protective effect against excessive vasoconstriction []. This effect appears to be linked to the modulation of the Rho kinase pathway, a key player in vascular smooth muscle contraction [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)